molecular formula C27H28BrClN2O3 B5047962 Ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride

Ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride

Cat. No.: B5047962
M. Wt: 543.9 g/mol
InChI Key: GFUQDKNLCVVLKU-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride is a complex organic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes bromination, alkylation, and esterification reactions. For instance, the bromination of an indole derivative can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in a ketone, while substitution of the bromine atom with an amine yields an amino derivative .

Scientific Research Applications

Ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-bromo-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine-3-carboxylate: Another indole derivative with similar structural features.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

Uniqueness

Ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dibenzylamino group, in particular, differentiates it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

ethyl 6-bromo-2-[(dibenzylamino)methyl]-5-hydroxy-1-methylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27BrN2O3.ClH/c1-3-33-27(32)26-21-14-25(31)22(28)15-23(21)29(2)24(26)18-30(16-19-10-6-4-7-11-19)17-20-12-8-5-9-13-20;/h4-15,31H,3,16-18H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUQDKNLCVVLKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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